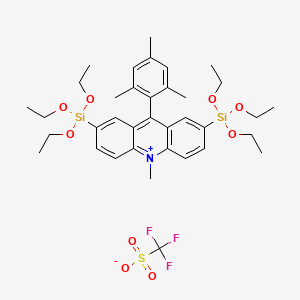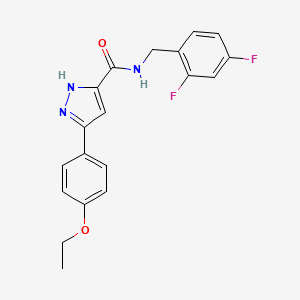
N-(2,4-difluorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 2,4-difluorobenzyl group: This step involves the alkylation of the pyrazole ring with a 2,4-difluorobenzyl halide under basic conditions.
Attachment of the 4-ethoxyphenyl group: This can be done through a Suzuki coupling reaction between a 4-ethoxyphenylboronic acid and a halogenated pyrazole intermediate.
Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry approaches.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-difluorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-difluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxamide
- N-(2,4-difluorobenzyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- N-(2,4-difluorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(2,4-difluorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the 2,4-difluorobenzyl and 4-ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Eigenschaften
Molekularformel |
C19H17F2N3O2 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-[(2,4-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17F2N3O2/c1-2-26-15-7-4-12(5-8-15)17-10-18(24-23-17)19(25)22-11-13-3-6-14(20)9-16(13)21/h3-10H,2,11H2,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
QFEGVIJUEIWJLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)
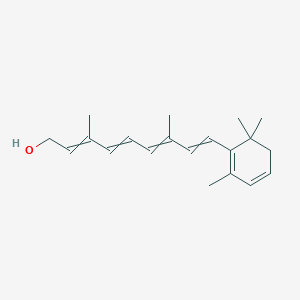

![Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12509178.png)
![5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane](/img/structure/B12509195.png)
![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)

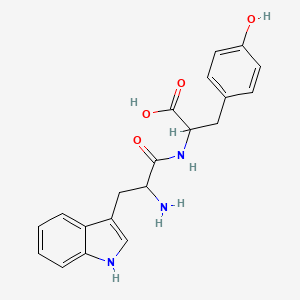
![4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide](/img/structure/B12509222.png)
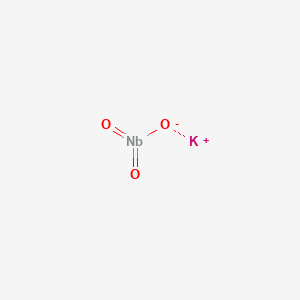
![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
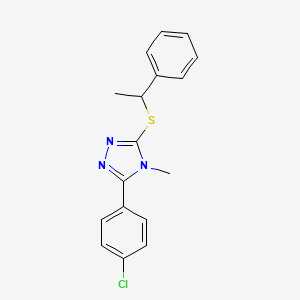
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
